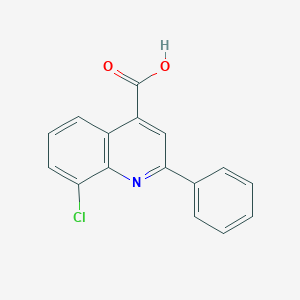

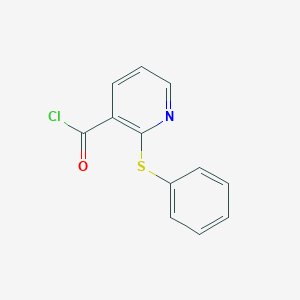

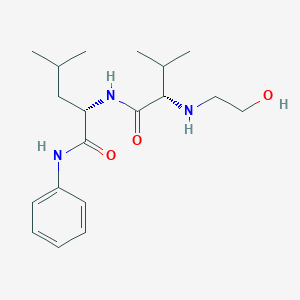

2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidinyl-acetic acid derivatives, including those similar to the compound , involves various chemical strategies aiming at introducing specific functional groups to achieve desired molecular architecture and properties. For instance, Ukrainets et al. (2009) described the synthesis of pyrimidin-2-ylamides of quinoline-3-carboxylic acids, which involve bromination and heterocyclization reactions, indicative of the synthetic versatility of pyrimidine derivatives (Ukrainets, A. A. Tkach, L. A. Grinevich, A. Turov, & O. Bevz, 2009). Similarly, ElMarrouni and Heras (2015) utilized a protective group strategy in the synthesis of N(α)-Fmoc pyrimidin-4-one amino acids, highlighting the importance of protecting groups in the synthesis of complex molecules (ElMarrouni & Heras, 2015).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their chemical behavior and biological activity. Studies such as those by Wang Wei-dong (2008) on related compounds reveal the importance of structural characterization techniques, including IR and elemental analysis, to confirm the synthesis of targeted molecules (Wang Wei-dong, 2008).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives opens the door to a wide range of chemical transformations and applications. For instance, Farouk, Ibrahim, and El-Gohary (2021) explored the acetylation and formylation of pyrimidine derivatives, showing their potential as building blocks for more complex nitrogen heterocycles (Farouk, M. Ibrahim, & N. M. El-Gohary, 2021).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystalline structure, are essential for their practical application and handling. Studies like those by Chui et al. (2004), which discuss the molecular conformations of pyrimidin-3-ylacetic acids, provide valuable insights into the physical characteristics that influence their chemical reactivity and biological activity (Chui, A. Dolzhenko, N. Kolotova, V. Kozminykh, P. Heng, & V. Khrustalev, 2004).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the applications and utility of pyrimidine derivatives. Baul et al. (2002) provided detailed characterization of triorganotin(IV) complexes of aminoacetic acids, showcasing the diverse chemical environments pyrimidine derivatives can participate in and their resulting properties (Baul, S. Dutta, E. Rivarola, R. Butcher, & F. Smith, 2002).

Aplicaciones Científicas De Investigación

Anticarcinogenicity and Toxicity of Organotin(IV) Complexes

Organotin(IV) complexes have shown impressive anticarcinogenic and cytotoxic activities, particularly when coupled with certain acids like meclofenamic acid. These complexes exhibit high cytotoxic activity against various cell lines, including L-929, A-549, and T24, with IC50 values in the micromolar range, comparable to or better than the antitumor drug cisplatin. The cytotoxic activity is influenced by the availability of coordination positions at Sn and stable ligand-Sn bonds, such as Sn-N and Sn-S. The lipophilicity due to the organotin moiety contributes significantly to their antitumor activity and cytotoxicity. The nature of alkyl/aryl groups attached to the tin atom plays a major role, while ligands play a secondary role in the biological activity of these complexes (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

Advanced Oxidation Processes in Acetaminophen Degradation

Advanced Oxidation Processes (AOPs) have been extensively used to treat acetaminophen (ACT) in aqueous mediums, leading to various by-products. The degradation pathways and biotoxicity of ACT by-products have been studied, revealing that compounds like hydroquinone, 1,4-benzoquinone, and 4-aminophenol, among others, can be harmful to the ecosystem if released untreated. Computational methods have been used to match degradation pathways with proposed pathways and frequent by-products, contributing to the enhancement of ACT degradation by AOP systems (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Metathesis Reactions in Synthesis of β-Amino Acid Derivatives

Metathesis reactions, including ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), are widely used in the synthesis of cyclic β-amino acids and their derivatives, crucial in drug research. These reactions provide access to alicyclic β-amino acids and densely functionalized derivatives, showcasing the versatility, robustness, and efficiency of these methodologies in synthetic and medicinal chemistry (Kiss, Kardos, Vass, & Fülöp, 2018).

Reactive Carbonyl Species in Chronic Diseases

Reactive carbonyl species (RCS) generated from the continuous oxidation of carbohydrates, lipids, and amino acids are implicated in various chronic diseases due to their ability to damage cellular components. Understanding RCS properties, metabolism, and their relationship with metabolic diseases is crucial for developing effective prevention and treatment strategies. Treatment approaches include endogenous RCS metabolizers, carbonyl metabolizing enzyme inducers, and RCS scavengers, highlighting the importance of nanoparticles and nanocarriers in enhancing the bioavailability and bioefficacy of RCS sequesters (Fuloria et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

2-[4-(benzhydryloxycarbonylamino)-2-oxopyrimidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5/c24-17(25)13-23-12-11-16(21-19(23)26)22-20(27)28-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,18H,13H2,(H,24,25)(H,21,22,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWKJWIKZUONJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC(=O)N(C=C3)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573525 |

Source

|

| Record name | [4-{[(Diphenylmethoxy)carbonyl]amino}-2-oxopyrimidin-1(2H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetic acid | |

CAS RN |

186046-78-6 |

Source

|

| Record name | [4-{[(Diphenylmethoxy)carbonyl]amino}-2-oxopyrimidin-1(2H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

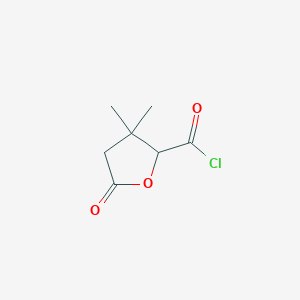

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine](/img/structure/B65063.png)